molecular formula C13H18N4O2 B11476239 2-[1-(3,5-dimethoxybenzyl)-1H-1,2,3-triazol-4-yl]ethanamine

2-[1-(3,5-dimethoxybenzyl)-1H-1,2,3-triazol-4-yl]ethanamine

Cat. No.: B11476239
M. Wt: 262.31 g/mol
InChI Key: SBXOPIJRYAXVQT-UHFFFAOYSA-N
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Description

2-[1-(3,5-Dimethoxybenzyl)-1H-1,2,3-triazol-4-yl]-1-ethanamine is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring substituted with a 3,5-dimethoxybenzyl group and an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3,5-dimethoxybenzyl)-1H-1,2,3-triazol-4-yl]-1-ethanamine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne, often catalyzed by copper(I) ions.

    Introduction of the 3,5-Dimethoxybenzyl Group: This step involves the reaction of the triazole intermediate with 3,5-dimethoxybenzyl chloride under basic conditions.

    Attachment of the Ethanamine Chain: The final step involves the reaction of the substituted triazole with an ethanamine derivative.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[1-(3,5-Dimethoxybenzyl)-1H-1,2,3-triazol-4-yl]-1-ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in an organic solvent like dichloromethane.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation with DDQ typically yields the corresponding carbonyl compounds .

Scientific Research Applications

2-[1-(3,5-Dimethoxybenzyl)-1H-1,2,3-triazol-4-yl]-1-ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its triazole moiety.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[1-(3,5-dimethoxybenzyl)-1H-1,2,3-triazol-4-yl]-1-ethanamine involves its interaction with specific molecular targets. The triazole ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the 3,5-dimethoxybenzyl group can interact with hydrophobic pockets in proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[1-(3,5-dimethoxybenzyl)-1H-1,2,3-triazol-4-yl]-1-ethanamine lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H18N4O2

Molecular Weight

262.31 g/mol

IUPAC Name

2-[1-[(3,5-dimethoxyphenyl)methyl]triazol-4-yl]ethanamine

InChI

InChI=1S/C13H18N4O2/c1-18-12-5-10(6-13(7-12)19-2)8-17-9-11(3-4-14)15-16-17/h5-7,9H,3-4,8,14H2,1-2H3

InChI Key

SBXOPIJRYAXVQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CN2C=C(N=N2)CCN)OC

Origin of Product

United States

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